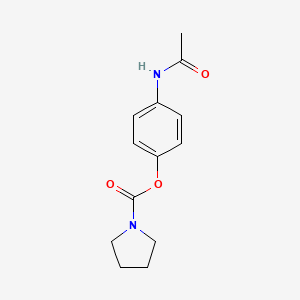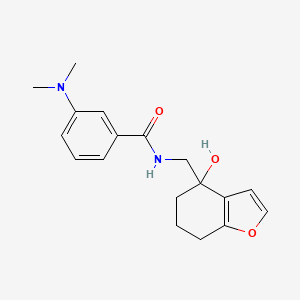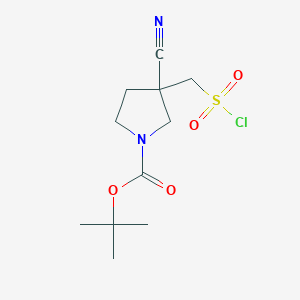
(2Z,5Z)-3-ethyl-2-(ethylimino)-5-(3-hydroxybenzylidene)thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z,5Z)-3-ethyl-2-(ethylimino)-5-(3-hydroxybenzylidene)thiazolidin-4-one is a thiazolidinone derivative that has gained significant attention in scientific research due to its diverse range of biological activities. This molecule is also referred to as ETBTH and is synthesized through various methods.
Mécanisme D'action
The mechanism of action of (2Z,5Z)-3-ethyl-2-(ethylimino)-5-(3-hydroxybenzylidene)thiazolidin-4-one is not fully understood. However, studies have shown that this molecule exerts its biological activities through various mechanisms. For instance, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also inhibits the activity of certain enzymes responsible for inflammation and oxidative stress.
Biochemical and Physiological Effects:
(2Z,5Z)-3-ethyl-2-(ethylimino)-5-(3-hydroxybenzylidene)thiazolidin-4-one has been shown to possess significant biochemical and physiological effects. It has been reported to reduce blood glucose levels in diabetic animals and to possess potent antioxidant properties. It also inhibits the activity of certain enzymes responsible for inflammation and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using (2Z,5Z)-3-ethyl-2-(ethylimino)-5-(3-hydroxybenzylidene)thiazolidin-4-one in lab experiments is its diverse range of biological activities. It has been shown to possess significant antimicrobial, antioxidant, antidiabetic, anti-inflammatory, and anticancer properties. However, one of the limitations of using this molecule is its limited solubility in water, which can affect its bioavailability and efficacy.
Orientations Futures
There are various future directions for the study of (2Z,5Z)-3-ethyl-2-(ethylimino)-5-(3-hydroxybenzylidene)thiazolidin-4-one. One of the directions is the development of novel synthetic methods for this molecule to improve its solubility and bioavailability. Another direction is the investigation of its potential as a therapeutic agent for various diseases, including cancer, diabetes, and inflammation. Additionally, the study of the mechanism of action of this molecule can provide insights into its biological activities and potential therapeutic applications.
Méthodes De Synthèse
There are various methods for synthesizing (2Z,5Z)-3-ethyl-2-(ethylimino)-5-(3-hydroxybenzylidene)thiazolidin-4-one. One of the most commonly used methods is the reaction of 2-aminothiophenol and ethyl acetoacetate in the presence of acetic acid. Another method involves the reaction of 2-aminothiophenol with ethyl acetoacetate in the presence of sodium ethoxide.
Applications De Recherche Scientifique
(2Z,5Z)-3-ethyl-2-(ethylimino)-5-(3-hydroxybenzylidene)thiazolidin-4-one has been extensively studied for its diverse range of biological activities. It has been shown to possess significant antimicrobial, antioxidant, antidiabetic, anti-inflammatory, and anticancer properties. Due to its broad spectrum of biological activities, this molecule has been a subject of interest for many researchers.
Propriétés
IUPAC Name |
(5Z)-3-ethyl-2-ethylimino-5-[(3-hydroxyphenyl)methylidene]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-3-15-14-16(4-2)13(18)12(19-14)9-10-6-5-7-11(17)8-10/h5-9,17H,3-4H2,1-2H3/b12-9-,15-14? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRJMCPOMHARGU-IDKACCCPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C1N(C(=O)C(=CC2=CC(=CC=C2)O)S1)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN=C1N(C(=O)/C(=C/C2=CC(=CC=C2)O)/S1)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z,5Z)-3-ethyl-2-(ethylimino)-5-(3-hydroxybenzylidene)thiazolidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-4H,5H,6H-cyclopenta[d][1,3]thiazol-6-one](/img/structure/B2996996.png)
![4,4-Dimethyl-3-{[2-(trifluoromethyl)phenyl]sulfonyl}-1,3-oxazolane](/img/structure/B2997000.png)
![Tert-butyl 7-(iodomethyl)-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B2997001.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methoxybenzamide](/img/structure/B2997002.png)


![2,5-Bis(3-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2997006.png)






